molecular formula C12H6Cl4O2 B3049771 3,3',5,5'-Tetrachloro-1,1'-biphenyl-2,2'-diol CAS No. 21951-40-6

3,3',5,5'-Tetrachloro-1,1'-biphenyl-2,2'-diol

Cat. No.: B3049771
CAS No.: 21951-40-6
M. Wt: 324 g/mol
InChI Key: NXBKBCZEXWIAML-UHFFFAOYSA-N
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Description

Historical Context of PCB Derivatives in Environmental Toxicology

Polychlorinated biphenyls (PCBs) were first synthesized in 1929 by the Swann Chemical Corporation, later acquired by Monsanto, and widely used in industrial applications such as electrical insulators, hydraulic fluids, and plasticizers. Their chemical stability and non-flammability made them commercially valuable, but these same properties contributed to their persistence in the environment. By the 1970s, studies linked PCBs to severe health risks, including carcinogenicity and endocrine disruption, leading to their ban in 1979 under the Toxic Substances Control Act.

OH-PCBs emerged as metabolites of PCBs through natural degradation processes, including microbial activity, photolysis, and plant-mediated transformations. Unlike parent PCBs, OH-PCBs often exhibit enhanced solubility in water and increased reactivity due to the introduction of hydroxyl (-OH) groups. These structural modifications enable OH-PCBs to interact more readily with biological systems, such as binding to estrogen receptors or interfering with thyroid hormone transport. For example, hydroxylated derivatives of PCB-180 demonstrated DNA-damaging effects in rat liver cells, surpassing the toxicity of the original compound. The discovery of OH-PCBs in human breast milk and adipose tissue further emphasized their bioaccumulative potential and transgenerational health risks.

Structural Significance of 3,3',5,5'-Tetrachloro-1,1'-biphenyl-2,2'-diol

The molecular structure of this compound (PubChem CID: 89115) features a biphenyl backbone with chlorine atoms at the 3,3',5,5' positions and hydroxyl groups at the 2,2' positions. This arrangement confers distinct physicochemical properties:

  • Chlorination Pattern : The symmetrical placement of chlorine atoms enhances the compound’s stability against microbial degradation, as fully chlorinated biphenyl rings resist enzymatic cleavage.
  • Hydroxyl Groups : The 2,2'-diol configuration facilitates hydrogen bonding with biological macromolecules, increasing its affinity for cellular receptors and proteins.

Comparative studies using 3D quantitative structure-activity relationship (QSAR) models reveal that the 2,2'-diol structure significantly influences environmental risk parameters. For instance, hydroxylation at these positions can amplify estrogenic toxicity by 40.28% compared to non-hydroxylated PCBs, while also altering migration rates in soil and water by up to 117.32%. The table below summarizes key molecular properties and environmental risk metrics for this compound:

Property Value Source
Molecular Formula C₁₂H₆Cl₄O₂
Molecular Weight 324.0 g/mol
Bioconcentration Factor 5.44 (moderate accumulation)
Estrogenic Toxicity 66.05 (high activity)
Environmental Persistence 1.567 (long-term retention)

The structural duality of chlorine and hydroxyl groups in this compound creates a paradox: while the hydroxyl groups increase reactivity and biodegradation potential, the chlorination pattern ensures prolonged environmental persistence. This duality complicates remediation efforts, as traditional methods like phytoremediation may inadvertently generate more toxic intermediates. For example, microbial degradation of this compound in anaerobic conditions can yield metabolites with 32.53% higher phytotoxicity than the parent compound.

Properties

IUPAC Name

2,4-dichloro-6-(3,5-dichloro-2-hydroxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4O2/c13-5-1-7(11(17)9(15)3-5)8-2-6(14)4-10(16)12(8)18/h1-4,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBKBCZEXWIAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176361
Record name 3,3',5,5'-Tetrachloro-1,1'-biphenyl-2,2'-diol
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Molecular Weight

324.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21951-40-6
Record name 3,3′,5,5′-Tetrachloro[1,1′-biphenyl]-2,2′-diol
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Record name 3,3',5,5'-Tetrachloro-1,1'-biphenyl-2,2'-diol
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Record name 3,3',5,5'-Tetrachloro-1,1'-biphenyl-2,2'-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',5,5'-tetrabromo[1,1'-biphenyl]-2,2'-diol
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Record name 3,3',5,5'-TETRACHLORO-1,1'-BIPHENYL-2,2'-DIOL
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Preparation Methods

The synthesis of 3,3’,5,5’-Tetrachloro-1,1’-biphenyl-2,2’-diol typically involves the chlorination of biphenyl followed by hydroxylation. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

3,3’,5,5’-Tetrachloro-1,1’-biphenyl-2,2’-diol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in dechlorinated biphenyl derivatives.

Scientific Research Applications

Toxicological Studies

Health Risks : PCB 80 has been associated with various health risks, including carcinogenicity. Studies indicate that exposure to PCBs can lead to adverse effects on human health, particularly in occupational settings where exposure levels are higher. The International Agency for Research on Cancer (IARC) classifies PCBs as possibly carcinogenic to humans based on limited evidence from epidemiological studies .

Case Study Example : A study conducted on workers in PCB manufacturing facilities revealed a higher incidence of liver cancer and other malignancies among those with prolonged exposure to PCBs, including PCB 80. The findings underscore the importance of monitoring and regulating PCB levels in industrial environments.

Environmental Applications

Environmental Monitoring : PCB 80 is often used as a marker in environmental studies to assess contamination levels in soil and water. Its persistence in the environment makes it a key compound for evaluating PCB pollution.

Case Study Example : A research project analyzed sediment samples from a contaminated river system and found significant concentrations of PCB 80. The study highlighted the compound's role in bioaccumulation within aquatic ecosystems, affecting fish populations and potentially entering the human food chain.

Analytical Methods

Detection Techniques : Various analytical methods are employed to detect and quantify PCB 80 in environmental samples:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This method is widely used due to its sensitivity and specificity for detecting PCBs.
  • High-Performance Liquid Chromatography (HPLC) : HPLC is another effective technique for analyzing PCBs in complex matrices.

Regulatory Framework

PCBs, including PCB 80, have been banned or restricted in many countries due to their harmful effects on human health and the environment. The Stockholm Convention on Persistent Organic Pollutants aims to eliminate or restrict the production and use of such compounds globally.

Summary Table of Applications

Application AreaDescription
Toxicological ResearchStudies on carcinogenicity and health impacts related to PCB exposure
Environmental MonitoringUsed as a marker for assessing PCB contamination in ecosystems
Analytical ChemistryTechniques like GC-MS and HPLC for quantifying PCB levels
Regulatory ComplianceSubject to international regulations aimed at reducing environmental impact

Mechanism of Action

The mechanism of action of 3,3’,5,5’-Tetrachloro-1,1’-biphenyl-2,2’-diol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Biphenyl Derivatives

a) 2,2',5,5'-Tetrachloro-1,1'-biphenyl
  • Structure : Chlorines at 2,2',5,5' positions; lacks hydroxyl groups.
  • Environmental Impact : Detected in UK surface waters and classified as a priority pollutant under the EU Water Framework Directive .
  • Metabolism: Metabolized by rat liver microsomes to 3-hydroxy-TCB (90% yield) via direct hydroxylation and arene oxide intermediates. Phenobarbital induction increases metabolic activity 30-fold .
b) 4,4',6,6'-Tetrabromo[1,1'-biphenyl]-2,2'-diol
  • Structure : Bromines at 4,4',6,6' positions; hydroxyls at 2,2'.
  • Applications : Brominated biphenyls are used in flame retardants but face regulatory restrictions due to toxicity concerns.

Alkyl- and Methoxy-Substituted Biphenyls

a) 3,3’,5,5’-Tetra-tert-butyl-(1,1’-biphenyl)-2,2’-diol
  • Structure : Bulky tert-butyl groups at 3,3',5,5' positions.
  • Synthesis : Achieved 77% yield in a coupling reaction, highlighting steric hindrance tolerance .
  • Applications : Used in catalysis (e.g., olefin metathesis) due to steric stabilization of metal centers .
b) 3,3'-Dimethoxy-5,5'-di-2-propenyl-1,1'-biphenyl-2,2'-diol (bis-EUG)
  • Structure : Methoxy and propenyl groups at 3,3',5,5'.
  • Biological Activity: Cytotoxicity: IC50 = 0.18 mM in HL-60 leukemia cells . DNA Fragmentation: Induces significant DNA damage, surpassing eugenol in potency . Antioxidant Activity: Supported on mesoporous alumina, exhibits DPPH radical scavenging due to electron-donating methoxy groups .
c) 3,3'-Dimethoxy-5,5'-dimethyl-1,1'-biphenyl-2,2'-diol
  • Structure : Methoxy and methyl groups at 3,3',5,5'.
  • Cytotoxicity : IC50 = 0.20 mM in HL-60 cells, slightly less potent than bis-EUG .

Brominated and Nitrated Derivatives

a) 2,2',3,3',5,5'-Hexamethyl-[1,1'-biphenyl]-4,4'-diol
  • Structure : Methyl groups at 2,2',3,3',5,5'; hydroxyls at 4,4'.
  • Physical Properties : Molecular weight 270.37 g/mol, density 1.084 g/cm³ .
  • Applications: Potential use in polymer stabilization and specialty materials.
b) [1,1'-Biphenyl]-2,2'-diol,3,3',5,5'-tetranitro
  • Structure : Nitro groups at 3,3',5,5'; hydroxyls at 2,2'.
  • Properties : High molecular weight (366.20 g/mol) and topological polar surface area (224 Ų), suggesting applications in explosives or high-energy materials .

Comparative Analysis of Key Properties

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties Applications/Impacts
3,3',5,5'-Tetrachloro-1,1'-biphenyl-2,2'-diol Cl (3,3',5,5'), OH (2,2') Polar, potential environmental persistence Research in toxicology, catalysis
2,2',5,5'-Tetrachloro-1,1'-biphenyl Cl (2,2',5,5') Hydrophobic, priority pollutant Environmental monitoring
bis-EUG OMe, propenyl (3,3',5,5') High cytotoxicity (IC50 = 0.18 mM), antioxidant activity Anticancer drug development
3,3’,5,5’-Tetra-tert-butyl derivative t-Bu (3,3',5,5') Steric bulk, 77% synthesis yield Catalysis ligand design
4,4',6,6'-Tetrabromo derivative Br (4,4',6,6') High bioaccumulation potential Restricted industrial use

Mechanistic Insights and Environmental Considerations

  • Metabolism : Chlorine position dictates metabolic pathways. For example, 2,2',5,5'-Tetrachlorobiphenyl undergoes hydroxylation at the 3-position , whereas the 3,3',5,5' substitution in the target compound may lead to distinct oxidative products.
  • Antioxidant vs. Cytotoxic Effects : Electron-donating groups (e.g., methoxy) enhance radical scavenging, while electron-withdrawing chlorines may reduce antioxidant efficacy but increase toxicity .

Biological Activity

3,3',5,5'-Tetrachloro-1,1'-biphenyl-2,2'-diol (also known as PCB 80) is a member of the polychlorinated biphenyl (PCB) family, which comprises synthetic organic compounds widely used in industrial applications. This compound has garnered attention due to its potential biological activities and environmental implications. This article delves into the biological activity of PCB 80, summarizing research findings, case studies, and relevant data.

  • Chemical Formula : C₁₂H₆Cl₄O₂
  • Molecular Weight : 291.988 g/mol
  • CAS Number : 33284-52-5
  • IUPAC Name : this compound

PCB 80 is characterized by its four chlorine atoms attached to the biphenyl structure, which significantly influences its chemical reactivity and biological interactions.

Toxicological Effects

Research indicates that PCB 80 exhibits various toxicological effects on human health and the environment. Its biological activity can be categorized into several domains:

  • Endocrine Disruption : PCBs are known to interfere with hormonal functions. Studies have shown that PCB 80 can mimic or inhibit the action of hormones, leading to reproductive and developmental issues in wildlife and potentially humans .
  • Cytotoxicity : In vitro studies have demonstrated that PCB 80 can induce cytotoxic effects in various cell lines. For instance, it has been found to affect cell viability and proliferation in human liver cells .

The mechanisms through which PCB 80 exerts its biological effects include:

  • Reactive Oxygen Species (ROS) Generation : PCB 80 has been linked to increased oxidative stress in cells, leading to cellular damage and apoptosis .
  • Aryl Hydrocarbon Receptor (AhR) Activation : PCBs can activate AhR pathways, which are involved in xenobiotic metabolism and can lead to toxic effects .

Case Studies

  • Case Study on Aquatic Organisms : A study investigated the effects of PCB 80 on fish populations in contaminated waters. Results indicated significant bioaccumulation and adverse effects on reproductive health, including reduced fertility rates and developmental abnormalities in offspring .
  • Human Health Implications : Epidemiological studies have linked PCB exposure to various health issues, including immune dysfunction and increased cancer risk. PCB 80 was specifically noted for its association with liver damage and endocrine disorders among exposed populations .

Data Table: Biological Activity Overview

Biological EffectObserved ImpactReference
Endocrine DisruptionHormonal mimicry leading to reproductive issues
CytotoxicityReduced cell viability in liver cell lines
ROS GenerationIncreased oxidative stress causing cellular damage
AhR ActivationAltered xenobiotic metabolism

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 3,3',5,5'-Tetrachloro-1,1'-biphenyl-2,2'-diol, and what challenges arise in achieving regioselective chlorination?

  • Methodology : A two-step approach is commonly used:

Dimerization : Start with halogenated pyridine precursors (e.g., 2-bromo-3,5-dichloropyridine) and employ lithium diisopropylamide (LDA) to mediate dimerization, forming a biphenyl backbone .

Halogen Exchange : Use a copper-catalyzed Finkelstein reaction to replace bromine atoms with chlorine or iodine at specific positions. However, achieving regioselectivity for the 2,2'-hydroxyl groups requires careful control of reaction conditions (e.g., temperature, catalyst loading) to avoid over-chlorination .

  • Analytical Confirmation : Confirm regiochemistry via 1H^1H-NMR (hydroxyl proton shifts) and high-resolution mass spectrometry (HRMS) .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

  • Experimental Design :

  • pH Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via HPLC-UV at 24-hour intervals.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) for phase transitions.
    • Key Findings : Polychlorinated biphenyl diols are prone to oxidative degradation under alkaline conditions, forming quinone derivatives. Stability in acidic conditions is higher due to protonation of hydroxyl groups .

Q. What spectroscopic techniques are most effective for characterizing the electronic and structural properties of this compound?

  • Recommended Techniques :

  • UV-Vis Spectroscopy : Identify π→π* transitions in the aromatic system (absorption peaks ~270–300 nm).
  • FT-IR : Confirm hydroxyl stretches (~3200–3500 cm1^{-1}) and C-Cl vibrations (~550–600 cm1^{-1}) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Advanced Research Questions

Q. What role does this compound play in mitochondrial dysfunction during programmed cell death (PCD)?

  • Mechanistic Insight : Analogous chlorinated compounds (e.g., JC-1 dye derivatives) disrupt mitochondrial transmembrane potential (ΔΨm\Delta\Psi_m) by uncoupling electron transport chains. This compound may induce reactive oxygen species (ROS) generation via inhibition of Complex I/III, leading to cytochrome c release and caspase activation .
  • Experimental Validation : Use fluorometric assays (e.g., JC-1 staining) in Jurkat T-cells or U937 models to quantify ΔΨm\Delta\Psi_m collapse and ROS production .

Q. How does this compound interact with transthyretin (TTR) fibrillogenesis, and what structural modifications could enhance its inhibitory potency?

  • Binding Studies : Molecular docking simulations suggest that the tetrachloro and diol groups form hydrophobic and hydrogen-bonding interactions with TTR’s thyroxine-binding pockets.
  • Optimization Strategies : Introduce iodine substituents at the 2,2'-positions to improve binding affinity, as seen in iodinated bipyridine inhibitors .
  • In Vitro Assays : Monitor fibril formation via Thioflavin T fluorescence and transmission electron microscopy (TEM) .

Q. What are the environmental degradation pathways of this compound, and how do microbial communities contribute to its detoxification?

  • Biodegradation Mechanisms : White-rot fungi (e.g., Ganoderma lucidum) produce laccases that oxidize chlorinated biphenyls into less toxic dimers (e.g., 3,3',5,5'-tetrachloro-4,4'-dihydroxybiphenyl) via radical coupling .
  • Analytical Workflow : Use LC-MS/MS to identify dimeric metabolites and assess toxicity reduction using Daphnia magna bioassays .

Q. Can this compound serve as a ligand for asymmetric catalysis, and what catalytic applications have been explored?

  • Case Study : Structurally similar biphenyl diols (e.g., 5,5',6,6'-tetramethyl-3,3'-di-t-butyl derivatives) act as chiral ligands in olefin metathesis catalysts, enabling enantioselective C–C bond formation .
  • Synthetic Applications : Test the compound in Ru-based catalysts for ring-closing metathesis (RCM) reactions, monitoring enantiomeric excess (ee) via chiral HPLC .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3',5,5'-Tetrachloro-1,1'-biphenyl-2,2'-diol
Reactant of Route 2
Reactant of Route 2
3,3',5,5'-Tetrachloro-1,1'-biphenyl-2,2'-diol

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